molecular formula C12H12N2O3 B14634593 4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate CAS No. 52727-21-6

4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate

Cat. No.: B14634593
CAS No.: 52727-21-6
M. Wt: 232.23 g/mol
InChI Key: ZQCXMOMJZMGINY-UHFFFAOYSA-N
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Description

4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate is an organic compound characterized by the presence of an acetyloxy group attached to a phenyl ring, which is further connected to a diazoniobut-1-en-2-olate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate typically involves the acetylation of 4-hydroxyphenyl derivatives followed by diazotization. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine . The diazotization step involves the reaction of the acetylated phenyl compound with sodium nitrite in an acidic medium, typically hydrochloric acid, to form the diazonium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated phenyl derivatives

Scientific Research Applications

4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate is unique due to the presence of both acetyloxy and diazonium functional groups, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

CAS No.

52727-21-6

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

[4-(4-diazo-3-oxobutyl)phenyl] acetate

InChI

InChI=1S/C12H12N2O3/c1-9(15)17-12-6-3-10(4-7-12)2-5-11(16)8-14-13/h3-4,6-8H,2,5H2,1H3

InChI Key

ZQCXMOMJZMGINY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCC(=O)C=[N+]=[N-]

Origin of Product

United States

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